SID 24785302

Trypanosoma brucei African sleeping sickness Hexokinase inhibition

Procure this benzisothiazolone-thiazole for target validation. Validated as a bifunctional inhibitor of T. brucei hexokinase (BSF EC50=0.042 µM, minimal human GK inhibition) and HIV-1 RT (RNase H/DNA pol). Essential tool for kinetoplastid and antiviral research; structural modifications drastically alter selectivity.

Molecular Formula C14H12N2O3S2
Molecular Weight 320.4 g/mol
CAS No. 378197-09-2
Cat. No. B12858318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSID 24785302
CAS378197-09-2
Molecular FormulaC14H12N2O3S2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)N2C(=O)C3=CC=CC=C3S2
InChIInChI=1S/C14H12N2O3S2/c1-2-19-12(17)7-9-8-20-14(15-9)16-13(18)10-5-3-4-6-11(10)21-16/h3-6,8H,2,7H2,1H3
InChIKeyPYFNQEMZMLMPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.8 [ug/mL] (The mean of the results at pH 7.4)

Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate (CAS 378197-09-2) | Sourcing & Baseline Characterization for R&D Procurement


Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate (CAS 378197-09-2), also known as WAY-602219 or SID 24785302, is a synthetic small molecule featuring a benzisothiazolone pharmacophore fused to a thiazole-4-yl acetate moiety . It has been characterized as an inhibitor of Trypanosoma brucei hexokinase (TbHK1) with antiparasitic activity [1], and more recently identified as a bifunctional inhibitor of HIV-1 reverse transcriptase (RT) DNA polymerase and ribonuclease H activities [2]. The compound is primarily utilized as a research tool in parasitology, virology, and glycolytic pathway studies [1].

Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate: Why Generic Substitution by Class Analogs Is Not Supported by Evidence


Compounds within the benzisothiazolone-thiazole class exhibit extreme sensitivity to subtle structural modifications, resulting in orders-of-magnitude differences in potency and target selectivity [1]. For instance, while several structurally related TbHK1 inhibitors were identified in the same high-throughput screen, their anti-trypanosomal EC50 values ranged from 0.030 µM to >10 µM, and their off-target inhibition of human glucokinase varied from 6.7% to 97.8% [2]. Similarly, among benzisothiazolone derivatives evaluated for HIV-1 RT inhibition, EC50 values differed significantly (1.68 µM vs. 2.68 µM) despite sharing a common pharmacophore [3]. Consequently, generic substitution without rigorous side-by-side validation is scientifically unsound; the precise substitution pattern on the thiazole and benzisothiazolone rings dictates the compound's unique biological fingerprint [2][3].

Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate: Quantitative Differentiation Evidence Against Closest Analogs & In-Class Candidates


Nanomolar Anti-Trypanosomal Potency in Bloodstream Form T. brucei Relative to Ebselen and SID 3716597

In a target-based high-throughput screen against T. brucei hexokinase 1 (TbHK1), compound SID 24785302 (the target compound) exhibited a bloodstream form (BSF) parasite growth inhibition EC50 of 0.042 ± 0.0028 µM [1]. This potency is ~69-fold greater than that of the known TbHK1 inhibitor ebselen (SID 856002), which had a BSF EC50 of 2.9 ± 0.28 µM [1]. Furthermore, it is >238-fold more potent than the cluster 1 compound SID 3716597, which showed a BSF EC50 >10 µM [1]. The compound was among the two most potent anti-trypanosomal agents identified in the screen, alongside SID 17387000 (EC50 = 0.030 µM) [1].

Trypanosoma brucei African sleeping sickness Hexokinase inhibition Antiparasitic

Selective Inhibition of Parasite Hexokinase Over Human Glucokinase Compared to Ebselen and SID 24830882

At a concentration of 10 µM, SID 24785302 inhibited human glucokinase (hGlck) by only 6.9 ± 4.2%, indicating minimal cross-reactivity with the closely related mammalian isoform [1]. In stark contrast, ebselen (SID 856002) inhibited hGlck by 97.8 ± 0.1% under identical conditions, and SID 24830882 inhibited hGlck by 88.8 ± 4.9% [1]. This differential selectivity profile suggests that SID 24785302 possesses a binding mode that preferentially accommodates the parasite enzyme active site while largely excluding the human counterpart [1].

Target selectivity Hexokinase Glucokinase Off-target profiling Drug safety

Bifunctional HIV-1 Reverse Transcriptase Inhibition with Antiviral Activity Comparable to Lead Benzisothiazolone

In a fluorescence-based in vitro screen of 65,239 compounds, ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (compound 2) was identified as an inhibitor of HIV-1 reverse transcriptase (RT) RNase H activity with an IC50 < 1.0 µM [1]. The compound demonstrated robust antiviral activity against HIV-1 replication with an EC50 of 2.68 ± 0.54 µM, in the absence of cellular toxicity [1]. This activity is comparable to that of another benzisothiazolone derivative, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (compound 1), which exhibited an EC50 of 1.68 ± 0.94 µM [1]. Notably, the target compound also inhibited the DNA polymerase activity of RT (IC50 ~1 to 6 µM), establishing it as a bifunctional inhibitor [1].

HIV-1 Reverse transcriptase RNase H Antiviral Benzisothiazolone

Cross-Species Antiparasitic Activity Against Leishmania major Compared to Ebselen and SID 16952891

The target compound SID 24785302 inhibited the growth of Leishmania major promastigotes with an EC50 of 1.9 ± 0.2 µM, demonstrating activity against a related kinetoplastid parasite beyond T. brucei [1]. This potency is >2-fold greater than that of ebselen (EC50 = 4.1 ± 0.4 µM) and at least 6.5-fold greater than SID 16952891, which showed an EC50 >12.5 µM [1]. The compound was among only four TbHK1 inhibitors that displayed significant antileishmanial activity, with EC50 values between 1–5 µM [1].

Leishmania major Kinetoplastid Antiparasitic Cross-reactivity

Biochemical Target Engagement: TbHK1 Inhibition IC50 in Context of Screening Hits

In a biochemical assay measuring direct inhibition of recombinant T. brucei hexokinase 1 (TbHK1), SID 24785302 exhibited an IC50 of 4.2 ± 1.0 µM [1]. This potency is intermediate among the resupplied hits: it is ~84-fold less potent than the nanomolar inhibitor ebselen (IC50 = 0.05 µM) but 2.1-fold more potent than SID 17387000 (IC50 = 2.0 µM) and 2.2-fold more potent than SID 3716597 (IC50 = 9.3 µM) [1]. Notably, the anti-parasitic EC50 values for SID 24785302 were 10–1000 fold lower than the biochemical TbHK1 IC50, a discrepancy observed across the compound series and attributed to potential inhibitor concentration within the glycosome or additional cellular mechanisms [1].

TbHK1 Hexokinase inhibition Biochemical assay Target engagement

Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate: Targeted Application Scenarios for Scientific Procurement


Development of Selective Anti-Trypanosomal Agents for African Sleeping Sickness

The compound's potent BSF EC50 of 0.042 µM and minimal human glucokinase inhibition (6.9% at 10 µM) [1] position it as a high-quality lead compound or tool molecule for target validation studies in T. brucei. Researchers procuring this compound can utilize it to probe glycolytic dependency in BSF parasites and to benchmark novel TbHK1 inhibitors in head-to-head cellular assays.

Design of Bifunctional HIV-1 Reverse Transcriptase Inhibitors Targeting RNase H and DNA Polymerase

Given its dual inhibition of HIV-1 RT RNase H (IC50 < 1 µM) and DNA polymerase (IC50 ~1–6 µM), along with antiviral activity (EC50 = 2.68 µM) in the absence of cellular toxicity [2], this compound serves as a unique chemical probe for dissecting RT function. Procurement is justified for virology laboratories investigating non-nucleoside RT inhibitor mechanisms or seeking to develop first-in-class RNase H-targeting antiretrovirals.

Kinetoplastid Cross-Reactivity Studies for Parasitology Research

The compound's demonstrated activity against both T. brucei (BSF EC50 = 0.042 µM) and L. major (EC50 = 1.9 µM) [1] makes it a valuable tool for comparative kinetoplastid biology. Research groups studying the evolution of hexokinase inhibitor sensitivity across Trypanosoma and Leishmania species can utilize this compound as a reference standard to calibrate species-specific potency differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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